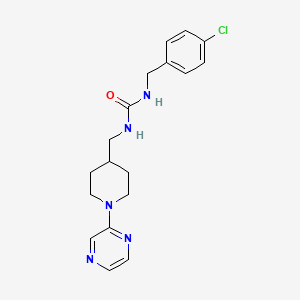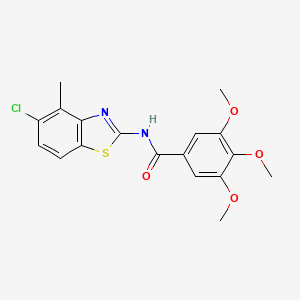
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as CKD-516, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzothiazole derivatives and has shown promising results in various scientific studies. In
作用机制
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by activating the PPARδ receptor. PPARδ is a transcription factor that regulates the expression of various genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR), which binds to specific DNA sequences in the promoter regions of target genes. This leads to the upregulation or downregulation of gene expression, depending on the target gene.
Biochemical and Physiological Effects:
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to reduce hepatic lipid accumulation and improve liver function in animal models of nonalcoholic fatty liver disease (NAFLD). Additionally, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines in various cell types.
实验室实验的优点和局限性
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability in solution. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to have good selectivity and potency for the PPARδ receptor, making it a useful tool for studying the effects of PPARδ activation. However, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has some limitations for lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has shown promising results in preclinical studies, and there are several future directions for research on this compound. One potential direction is to further investigate the effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide on lipid metabolism and glucose homeostasis in animal models of metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate the potential anti-inflammatory effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in various disease models, including inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in humans, which could lead to the development of new therapies for metabolic and inflammatory diseases.
Conclusion:
In conclusion, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a small molecule compound that has shown promising results in various scientific studies. The compound has potent and selective agonistic activity for the PPARδ receptor, leading to improved lipid metabolism, glucose homeostasis, and anti-inflammatory effects. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including good stability and selectivity, but also has some limitations, such as poor solubility in water. Future research on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide could lead to the development of new therapies for metabolic and inflammatory diseases.
合成方法
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 5-chloro-2-aminobenzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds to form N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide as a white solid with a yield of approximately 70%.
科学研究应用
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific studies. The compound has been shown to have potent and selective agonistic activity for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to activate PPARδ, leading to increased fatty acid oxidation, glucose uptake, and anti-inflammatory effects.
属性
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-9-11(19)5-6-14-15(9)20-18(26-14)21-17(22)10-7-12(23-2)16(25-4)13(8-10)24-3/h5-8H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAMVYJSRLFQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

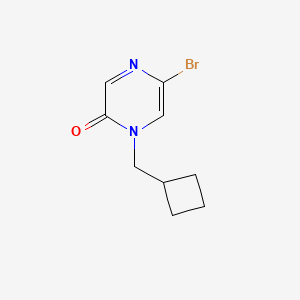
![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)
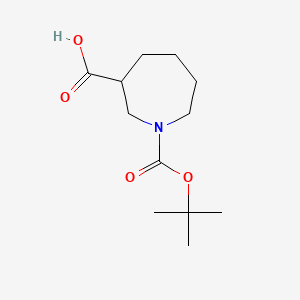
![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)
![N-(3,5-Dimethylphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2897651.png)
![N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2897653.png)

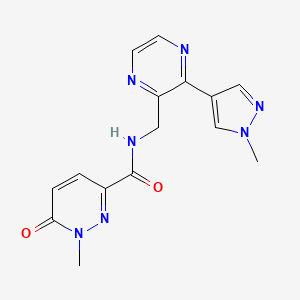
![(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2897657.png)

![2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2897659.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2897660.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2897664.png)
